N-cycloheptyl-2-(phenylthio)propanamide
Description
N-Cycloheptyl-2-(phenylthio)propanamide is a thiocarboxamide derivative characterized by a central propanamide backbone substituted with a phenylthio group at the C2 position and a cycloheptyl moiety attached to the nitrogen atom. These typically involve:
Acetylation: Reaction of amines (e.g., cycloheptylamine) with chloroacetyl or chloropropionyl chlorides to form chloroacetamide/propanamide intermediates .
Derivatization: Substitution of the chloro group with thiol-containing aromatic compounds (e.g., thiophenol) via nucleophilic displacement .
Stereochemical Control: Use of chiral auxiliaries (e.g., 1′-phenylethyl groups) to achieve diastereomeric purity, as seen in related compounds .
Although direct pharmacological data for this compound are absent, structurally similar analogs exhibit antioxidative, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-cycloheptyl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13(19-15-11-7-4-8-12-15)16(18)17-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNOECBQNLPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-Cycloheptyl-2-(Phenylthio)Propanamide and Related Compounds
*Calculated based on structural analogs.
Key Comparative Insights
Substituent Effects on Bioactivity
- Phenylthio vs. Selenophenyl: The substitution of sulfur with selenium (e.g., compound 9c) enhances redox activity, enabling potent inhibition of histone methyltransferase DOT1L in cancer models .
- Cycloheptyl vs.
Pharmacological Potential
- Antioxidant Activity: Thiocarbamoyl and hydroxyimino groups (e.g., compound 9c and 3) enhance radical scavenging, suggesting this compound may share similar properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
